molecular formula C15H11IO3 B1292294 4-Acetoxy-4'-iodobenzophenone CAS No. 890099-52-2

4-Acetoxy-4'-iodobenzophenone

Cat. No. B1292294
M. Wt: 366.15 g/mol
InChI Key: ONTOVLJRCHFHEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, a related compound, 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone, was synthesized. The synthesis involved the formation of an azlactone followed by basic hydrolysis, which yielded unexpected phenylpropenoic acid derivatives. The process demonstrates the reactivity of acetoxy groups in the presence of basic conditions and could be relevant to the synthesis of 4-Acetoxy-4'-iodobenzophenone, as similar conditions might be used or avoided depending on the desired outcome .

Molecular Structure Analysis

The structure of the synthesized azlactone in the first paper was confirmed by NMR spectroscopy and X-ray crystallography. The Z-configuration was retained during the synthesis of the phenylpropenoic acid derivatives, which is significant for understanding the stereochemistry of similar compounds. Although 4-Acetoxy-4'-iodobenzophenone was not the subject of the study, the techniques used for structural determination are applicable for analyzing its molecular structure .

Chemical Reactions Analysis

The first paper also discusses the chemical reactions of the synthesized azlactone, which upon basic hydrolysis, led to the formation of phenylpropenoic acid derivatives. This indicates that compounds with acetoxy groups can undergo hydrolysis under basic conditions, which could be a consideration for the chemical reactions involving 4-Acetoxy-4'-iodobenzophenone .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Acetoxy-4'-iodobenzophenone are not directly reported in the papers, the second paper discusses a related compound, 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid, which was synthesized and used as a fluorescence sensor. The synthesis route involved bromination, methylation, Suzuki coupling, and hydrolysis. The compound exhibited high efficiency for TNP detection, which suggests that benzophenone derivatives can have significant optical properties and could potentially be used in sensor applications. This information could be extrapolated to suggest that 4-Acetoxy-4'-iodobenzophenone may also possess interesting optical properties worth investigating .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Acetoxy-4’-iodobenzophenone is used in the synthesis of 4-acetoxy substituted 5 (4H)-oxazolones, which are important synthetic intermediates of 2-substituted amino acids .
  • Methods of Application or Experimental Procedures : The method involves the direct oxidation of N-benzoyl amino-acids using hypervalent iodine . This method is efficient, economical, and easy to perform for the synthesis of quaternary substituted amino acid derivatives .
  • Results or Outcomes : The reaction was monitored using online FTIR techniques, and a plausible reaction mechanism was proposed . The method developed is an alternative to traditional methods that use metal reagents, which are expensive and not environmentally-friendly .

Safety And Hazards

Precautionary measures should be taken when handling 4-Acetoxy-4’-iodobenzophenone. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s also recommended to handle it under inert gas and protect it from moisture .

properties

IUPAC Name

[4-(4-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTOVLJRCHFHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641702
Record name 4-(4-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-4'-iodobenzophenone

CAS RN

890099-52-2
Record name 4-(4-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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